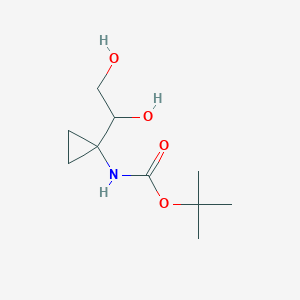
methyl(3E)-5,5-dimethylhex-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(3E)-5,5-dimethylhex-3-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the corresponding carboxylic acid and methanol. This compound is characterized by its unique structure, which includes a double bond in the E-configuration and two methyl groups on the fifth carbon atom. Esters like this compound are commonly found in various natural and synthetic products, often contributing to their fragrance and flavor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(3E)-5,5-dimethylhex-3-enoate typically involves the esterification of 5,5-dimethylhex-3-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
5,5-dimethylhex-3-enoic acid+methanolH2SO4this compound+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl(3E)-5,5-dimethylhex-3-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to the corresponding carboxylic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Although esters are generally resistant to oxidation, under specific conditions, they can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or sulfuric acid (H2SO4), or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Major Products Formed
Hydrolysis: 5,5-dimethylhex-3-enoic acid and methanol.
Reduction: 5,5-dimethylhex-3-en-1-ol.
Oxidation: 5,5-dimethylhex-3-enoic acid or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Methyl(3E)-5,5-dimethylhex-3-enoate has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl(3E)-5,5-dimethylhex-3-enoate depends on its specific application and the context in which it is used
Enzyme Inhibition: Esters can act as inhibitors of specific enzymes by binding to their active sites and preventing substrate access.
Receptor Binding: Esters may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Metabolic Pathways: Esters can be metabolized by enzymes such as esterases, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Methyl(3E)-5,5-dimethylhex-3-enoate can be compared with other similar esters, such as:
Methyl hexanoate: Lacks the double bond and additional methyl groups, resulting in different chemical and physical properties.
Ethyl(3E)-5,5-dimethylhex-3-enoate: Similar structure but with an ethyl group instead of a methyl group, leading to variations in reactivity and applications.
Methyl(3Z)-5,5-dimethylhex-3-enoate: The Z-configuration of the double bond results in different stereochemistry and potentially different biological activity.
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
methyl (E)-5,5-dimethylhex-3-enoate |
InChI |
InChI=1S/C9H16O2/c1-9(2,3)7-5-6-8(10)11-4/h5,7H,6H2,1-4H3/b7-5+ |
Clave InChI |
JXTGLLKAOIUVMJ-FNORWQNLSA-N |
SMILES isomérico |
CC(C)(C)/C=C/CC(=O)OC |
SMILES canónico |
CC(C)(C)C=CCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Fluoro-6-azaspiro[2.5]octane](/img/structure/B13511815.png)
![Methyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13511820.png)

![3-((Benzyloxy)carbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13511833.png)


![7-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13511847.png)


![Methyl 4-[(2-methoxyethyl)amino]benzoate](/img/structure/B13511857.png)



![Tert-butyl 3-[(2,2,2-trifluoroethyl)amino]propanoate](/img/structure/B13511890.png)
